molecular formula C20H20Br2N2O2 B515392 2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide

2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide

Cat. No.: B515392
M. Wt: 480.2g/mol
InChI Key: LJCSLIDVUZYFDF-UHFFFAOYSA-N
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Description

2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C20H20Br2N2O2. This compound is characterized by the presence of bromine atoms and benzamide groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps. One common method includes the bromination of benzamide derivatives followed by cyclohexylation and subsequent amidation reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amidation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Amidation and Hydrolysis: The amide groups can participate in amidation or hydrolysis reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

    Amidation: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) are used in amidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, oxidized or reduced derivatives, and hydrolyzed products.

Scientific Research Applications

2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The bromine atoms and amide groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-fluorophenyl)-benzamide
  • 2-bromo-N-(4-chlorophenyl)-benzamide
  • 2-bromo-N-(4-methylphenyl)-benzamide

Uniqueness

2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is unique due to the presence of two bromine atoms and a cyclohexyl group, which confer distinct chemical properties and biological activities compared to its analogs

Properties

Molecular Formula

C20H20Br2N2O2

Molecular Weight

480.2g/mol

IUPAC Name

2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide

InChI

InChI=1S/C20H20Br2N2O2/c21-17-7-3-1-5-15(17)19(25)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22/h1-8,13-14H,9-12H2,(H,23,25)(H,24,26)

InChI Key

LJCSLIDVUZYFDF-UHFFFAOYSA-N

SMILES

C1CC(CCC1NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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